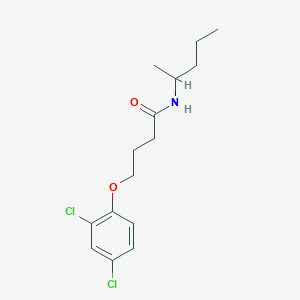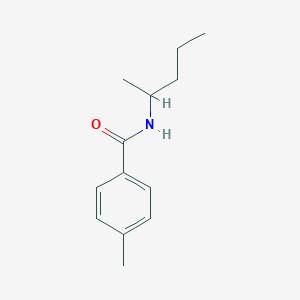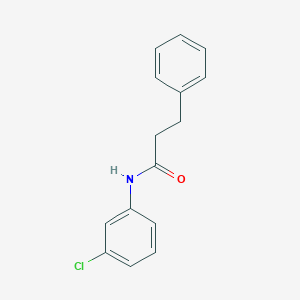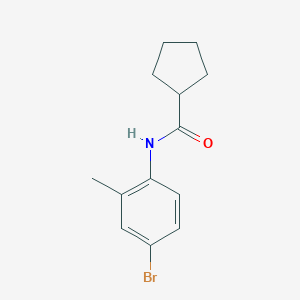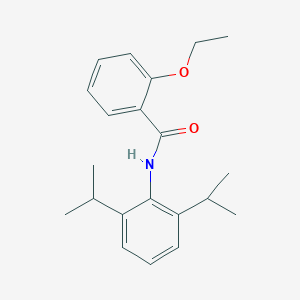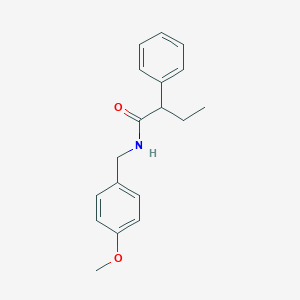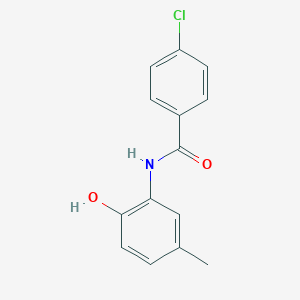
5-chloro-N-(4-ethylphenyl)-2-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-N-(4-ethylphenyl)-2-methoxybenzamide, also known as CEMB, is a chemical compound that has been widely used in scientific research. It is a member of the benzamide family of compounds and is commonly used as a tool compound in various research studies.
Wirkmechanismus
The mechanism of action of 5-chloro-N-(4-ethylphenyl)-2-methoxybenzamide is not fully understood. However, it has been suggested that it works by inhibiting the activity of certain enzymes, such as histone deacetylases (HDACs), which are involved in the regulation of gene expression. By inhibiting HDACs, 5-chloro-N-(4-ethylphenyl)-2-methoxybenzamide may prevent the growth and proliferation of cancer cells and protect neurons from damage.
Biochemical and Physiological Effects:
5-chloro-N-(4-ethylphenyl)-2-methoxybenzamide has been shown to have a range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to their death. 5-chloro-N-(4-ethylphenyl)-2-methoxybenzamide has also been shown to protect neurons from oxidative stress and inflammation, which are known to contribute to the development of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
5-chloro-N-(4-ethylphenyl)-2-methoxybenzamide has several advantages as a tool compound in scientific research. It is relatively easy to synthesize and purify, making it readily available for use in experiments. It has also been shown to have potent activity against cancer cells and neuroprotective effects, making it a useful tool in cancer and neuroscience research.
However, there are also some limitations to the use of 5-chloro-N-(4-ethylphenyl)-2-methoxybenzamide in lab experiments. For example, its mechanism of action is not fully understood, which may limit its use in certain types of experiments. Additionally, its potency and selectivity may vary depending on the cell type and experimental conditions, which may limit its generalizability to other systems.
Zukünftige Richtungen
There are several future directions for research on 5-chloro-N-(4-ethylphenyl)-2-methoxybenzamide. One area of interest is the development of more potent and selective analogs of 5-chloro-N-(4-ethylphenyl)-2-methoxybenzamide for use in cancer and neuroscience research. Another area of interest is the elucidation of the mechanism of action of 5-chloro-N-(4-ethylphenyl)-2-methoxybenzamide, which may lead to the development of new therapeutic targets. Finally, the use of 5-chloro-N-(4-ethylphenyl)-2-methoxybenzamide in combination with other compounds may lead to the development of more effective cancer and neuroprotective therapies.
Synthesemethoden
The synthesis of 5-chloro-N-(4-ethylphenyl)-2-methoxybenzamide involves the reaction of 5-chloro-2-methoxybenzoic acid with 4-ethylphenylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting compound is then purified using column chromatography to obtain pure 5-chloro-N-(4-ethylphenyl)-2-methoxybenzamide.
Wissenschaftliche Forschungsanwendungen
5-chloro-N-(4-ethylphenyl)-2-methoxybenzamide has been used in various scientific research studies, including cancer research, neuroscience, and drug discovery. It has been shown to have potent anticancer activity against a variety of cancer cell lines, including breast cancer, lung cancer, and prostate cancer. 5-chloro-N-(4-ethylphenyl)-2-methoxybenzamide has also been used in studies related to Parkinson's disease and Alzheimer's disease, where it has been shown to have neuroprotective effects.
Eigenschaften
Molekularformel |
C16H16ClNO2 |
|---|---|
Molekulargewicht |
289.75 g/mol |
IUPAC-Name |
5-chloro-N-(4-ethylphenyl)-2-methoxybenzamide |
InChI |
InChI=1S/C16H16ClNO2/c1-3-11-4-7-13(8-5-11)18-16(19)14-10-12(17)6-9-15(14)20-2/h4-10H,3H2,1-2H3,(H,18,19) |
InChI-Schlüssel |
FTVLTSPKIWFUMC-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)Cl)OC |
Kanonische SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



amine](/img/structure/B291338.png)
